N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methoxytetrahydrothiophenyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves the following steps:
Formation of the Methoxytetrahydrothiophenyl Intermediate: This step involves the synthesis of the 3-methoxytetrahydrothiophen-3-yl intermediate through a series of reactions, including thiophene ring formation and methoxylation.
Coupling with Chlorophenyl Isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the oxalamide moiety or the chlorophenyl group, leading to the formation of amines or dechlorinated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and methoxytetrahydrothiophenyl groups may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(methyl)oxalamide: Lacks the methoxytetrahydrothiophenyl group, resulting in different chemical properties and applications.
N1-(2-bromophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide: Substitution of chlorine with bromine alters reactivity and potential biological activity.
Uniqueness
N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-20-14(6-7-21-9-14)8-16-12(18)13(19)17-11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMKUZRXLPZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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